![molecular formula C10H11BrO3S2 B1528733 4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde CAS No. 1340309-17-2](/img/structure/B1528733.png)
4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde
Overview
Description
“4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde” is a chemical compound with the CAS Number: 1340309-17-2 . It has a molecular weight of 323.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-{[2-(methylsulfonyl)ethyl]sulfanyl}benzaldehyde . The InChI code is 1S/C10H11BrO3S2/c1-16(13,14)5-4-15-10-6-9(11)3-2-8(10)7-12/h2-3,6-7H,4-5H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.23 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Reactivity
- Friedel–Crafts-Type Alkylation : Bromodifluoro(phenylsulfanyl)methane undergoes Friedel–Crafts-type alkylation, yielding thioesters and benzophenones, which are crucial for synthesizing naturally occurring xanthone derivatives (Kuhakarn et al., 2011).
- Multi-Coupling Reagent : The compound 3-Bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles, serving as a versatile multi-coupling reagent for synthesizing highly functionalized sulfones (Auvray, Knochel, & Normant, 1985).
- Brønsted Acid Ionic Liquid Catalysis : A sulfone-containing Brønsted acid ionic liquid catalyzes the synthesis of densely substituted chroman derivatives through three-component reactions of aromatic aldehydes, demonstrating the utility in green chemistry applications (Taheri et al., 2016).
Potential Applications
- Enzymatic System Substrates : Analogs of 2-(methylthio)ethanesulfonate were synthesized and investigated as substrates for methyl-coenzyme M reductase, highlighting their potential in understanding and manipulating methanogenesis processes (Gunsalus, Romesser, & Wolfe, 1978).
- Gas Phase Studies of Sulfenic Acids : The thermolysis of methyl methanethiosulfinate and its derivatives has been studied for insights into the electronic structure and thermal stability of sulfenic acids, contributing to fundamental chemical knowledge (Lacombe et al., 1996).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-(2-methylsulfonylethylsulfanyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S2/c1-16(13,14)5-4-15-10-6-9(11)3-2-8(10)7-12/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCHBQPIUYKMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCSC1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



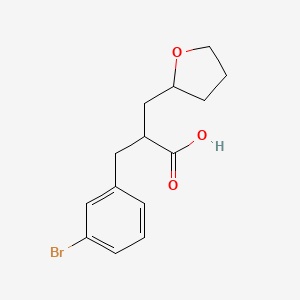
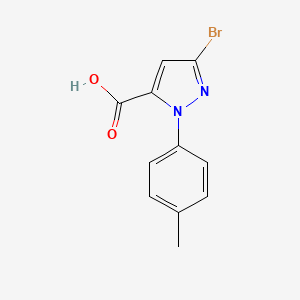
![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)
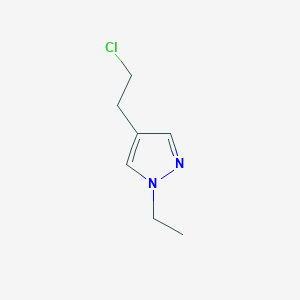
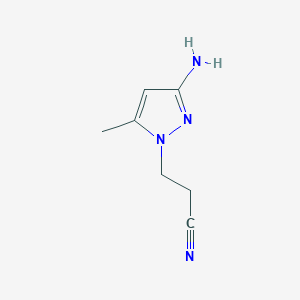



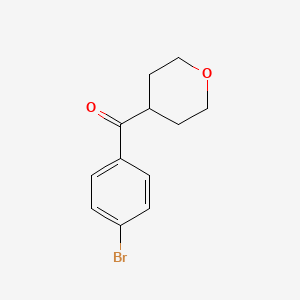
![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)


![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)
